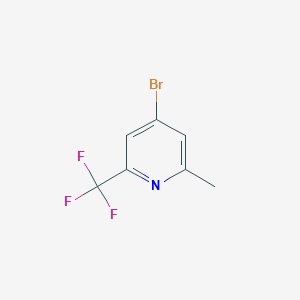

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Description

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 6-position. This compound is of significant interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom serves as a reactive site for cross-coupling reactions, enabling further functionalization .

Properties

IUPAC Name |

4-bromo-2-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-2-5(8)3-6(12-4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVORHMWACJIOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722368 | |

| Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615580-45-5 | |

| Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of kinase lrrk2 inhibitors for treating and preventing cancer and neurodegenerative diseases.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes.

Biological Activity

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is an organic compound characterized by a pyridine ring that includes a bromine atom, a methyl group, and a trifluoromethyl group. This unique structure imparts distinct electronic properties, enhancing its reactivity and stability in various chemical environments. The compound's molecular formula is with a molecular weight of approximately 240.02 g/mol.

The trifluoromethyl group significantly influences the compound's biological activity, particularly in medicinal chemistry. This group is known for enhancing lipophilicity and metabolic stability, which can lead to improved pharmacological properties . The presence of bromine also contributes to the compound's reactivity, making it a valuable intermediate in organic synthesis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. The inclusion of the trifluoromethyl group in pyridine derivatives has been linked to increased potency against various biological targets. For example, modifications in the position of substituents on the pyridine ring can significantly alter the compound's interaction with enzymes and receptors .

Case Study 1: Antibacterial Activity

A study investigating the antibacterial effects of pyridine derivatives found that compounds similar to this compound exhibited significant inhibition of bacterial growth. The mechanism was attributed to interference with bacterial cell viability and virulence factors, particularly through the inhibition of post-translational modification enzymes essential for bacterial survival .

Case Study 2: Drug Development

In a high-throughput screening campaign aimed at identifying new inhibitors for Sfp-PPTase, several trifluoromethyl-pyridine derivatives were evaluated. These studies highlighted the importance of electronic effects imparted by the trifluoromethyl group, leading to enhanced selectivity and potency against bacterial targets without significant cytotoxicity to human cells .

Scientific Research Applications

Intermediate in Drug Synthesis

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features enhance its reactivity in nucleophilic substitution reactions, making it suitable for developing new drug candidates. The trifluoromethyl group contributes to improved biological activity and metabolic stability of the resulting compounds.

Anticancer Agents

Recent studies have highlighted the potential of trifluoromethylpyridine derivatives, including 4-bromo variants, as inhibitors of branched-chain amino acid transaminases (BCATs), which are implicated in several cancer types. For instance, compounds derived from this class have shown promise as selective inhibitors with significant cellular activity against BCAT1 and BCAT2 enzymes .

Crop Protection

The compound is utilized in the development of agrochemicals designed to protect crops from pests. Trifluoromethylpyridine derivatives have been integrated into various formulations that enhance pest resistance and crop yield. Notably, the first derivative to reach the market was Fluazifop-butyl, which has paved the way for over 20 new agrochemical products containing trifluoromethylpyridine structures .

Enhanced Stability and Reactivity

The combination of bromine and trifluoromethyl groups on the pyridine ring imparts enhanced stability and reactivity compared to its analogs. This unique feature makes it particularly valuable as an intermediate in organic synthesis, demonstrating superior performance in substitution and coupling reactions.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)pyridine | Contains bromine and trifluoromethyl group but lacks a methyl substituent. | Intermediate in drug synthesis |

| 2,6-Dibromo-4-(trifluoromethyl)pyridine | Has two bromine atoms; increased reactivity but altered electronic properties. | Potential agrochemical applications |

| 4-Chloro-2,6-bis(trifluoromethyl)pyridine | Contains chlorine instead of bromine; exhibits different reactivity patterns. | Used in crop protection formulations |

| 5-Bromo-2-(trifluoromethyl)pyridine | Similar trifluoromethyl substitution but differs in bromine positioning on the ring. | Investigated for biological activity |

Development of BCAT Inhibitors

A recent study focused on optimizing compounds based on the structure of this compound for inhibiting BCAT enzymes. The research demonstrated that modifications to the pyridine core could lead to improved potency and selectivity against cancer cell lines, highlighting its potential as a therapeutic agent .

Agrochemical Innovations

Another case study explored the use of this compound in formulating new pesticides that exhibit enhanced efficacy against resistant pest strains. The incorporation of trifluoromethylpyridine derivatives into these formulations resulted in higher crop yields and reduced environmental impact due to lower application rates .

Comparison with Similar Compounds

The structural and functional attributes of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine can be contextualized by comparing it to analogous pyridine derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Position : Bromine at the 4-position (vs. 2 or 3) in the target compound enhances electrophilic aromatic substitution reactivity, making it favorable for palladium-catalyzed couplings .

- Trifluoromethyl Group: The CF₃ group at position 6 increases electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions compared to non-fluorinated analogues .

Preparation Methods

Step 1: Synthesis of 2-Methyl-4-nitropyridine

- Reaction: Diethyl malonate reacts with an alkali metal (sodium or potassium) to form a salt.

- Condensation: This salt is reacted dropwise with 2-chloro-4-nitropyridine dissolved in toluene.

- Decarboxylation: Subsequent acid-catalyzed decarboxylation yields 2-methyl-4-nitropyridine.

Step 2: Reduction to 2-Methyl-4-aminopyridine

- Catalyst: Palladium on carbon (Pd/C).

- Solvent: Methanol.

- Conditions: Hydrogenation at 20–40°C under 0.5 MPa pressure in an autoclave.

- Work-up: Suction filtration with diatomite and washing with dichloromethane to isolate the amine.

Step 3: Bromination to 2-Methyl-4-bromopyridine

- Salt formation: 2-Methyl-4-aminopyridine is converted to its acid salt.

- Cooling: The salt solution is cooled to -10 to 0°C.

- Bromination: Bromine is added dropwise.

- Diazotization: Sodium nitrite aqueous solution is added dropwise.

- pH adjustment: The mixture is alkalized, followed by extraction, drying, and concentration to isolate 2-methyl-4-bromopyridine.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | Diethyl malonate + Na/K, 2-chloro-4-nitropyridine, toluene, acid | 2-Methyl-4-nitropyridine | Molar ratio diethyl malonate:alkali metal:chloronitropyridine = 5-6:1.1-1.3:1 |

| 2 | Pd/C, methanol, H2, 20-40°C, 0.5 MPa | 2-Methyl-4-aminopyridine | Hydrogenation in autoclave |

| 3 | Acid salt formation, bromine, NaNO2, pH adjustment | 2-Methyl-4-bromopyridine | Low temperature bromination and diazotization |

This method provides a high yield and cost-effective route with easy scalability, making it suitable for industrial manufacturing.

The introduction of the trifluoromethyl group at the 6-position of the pyridine ring is typically achieved via:

- Direct trifluoromethylation using trifluoromethyl copper reagents or other trifluoromethyl active species.

- Ring construction from trifluoromethyl-containing building blocks , such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride.

Cyclocondensation reactions involving these building blocks allow for the regioselective formation of trifluoromethyl-substituted pyridines. The choice of starting materials and reaction conditions influences the substitution pattern and yield.

Integrated Synthetic Route to this compound

While direct literature on the full synthesis of this compound is limited, a plausible and industrially relevant route can be constructed by combining the above methodologies:

- Start with 2-methyl-4-bromopyridine prepared via the patented three-step method.

- Introduce the trifluoromethyl group at the 6-position by:

- Utilizing direct trifluoromethylation methods, such as copper-mediated trifluoromethylation under controlled conditions, or

- Constructing the pyridine ring with the trifluoromethyl group pre-installed, followed by selective bromination and methylation.

This approach ensures regioselective substitution and high overall yield, leveraging well-established industrial processes for each functional group introduction.

Summary Table of Key Preparation Steps and Conditions

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenation and trifluoromethylation steps. A common approach is the regioselective bromination of 2-methyl-6-(trifluoromethyl)pyridine using brominating agents like NBS (N-bromosuccinimide) under controlled conditions (e.g., radical initiators or Lewis acids). For trifluoromethylation, copper-mediated cross-coupling or direct fluorination using CF₃X reagents (X = I, Br) is employed . Key Factors Affecting Yield/Purity:

- Temperature: Excessive heat may lead to side reactions, such as dehalogenation or ring degradation.

- Catalyst Choice: Nickel catalysts (e.g., Ni(0) complexes) enhance reductive coupling efficiency but require inert atmospheres to prevent oxidation .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may complicate purification .

Q. How is the compound characterized using spectroscopic methods, and what key spectral data should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR:

- Mass Spectrometry (MS):

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in introducing bromine and trifluoromethyl groups onto the pyridine ring?

Methodological Answer: Regioselectivity is influenced by electronic and steric effects:

- Bromination: Directing groups (e.g., methyl at 2-position) favor electrophilic substitution at the 4-position due to steric hindrance at adjacent positions. Use of bulky bases (e.g., LDA) can further suppress para-substitution .

- Trifluoromethylation: Copper(I)-mediated Ullman-type coupling with CF₃I ensures selective introduction at the 6-position. Alternatively, photoredox catalysis enables radical trifluoromethylation with higher regiocontrol .

Case Study: A 2024 study reported 85% regioselectivity for 6-trifluoromethylation using Pd(OAc)₂/ligand systems under microwave irradiation .

Q. What catalytic systems are effective in cross-coupling reactions involving this compound, and how do they compare in terms of efficiency and selectivity?

Methodological Answer:

- Palladium Catalysts:

- Pd(PPh₃)₄ enables Suzuki-Miyaura coupling with aryl boronic acids (e.g., for pharmaceutical intermediates), achieving >90% yield but requiring strict anhydrous conditions .

- Pd/dba (dibenzylideneacetone) systems show superior stability in trifluoromethyl-containing reactions but may suffer from halogen scrambling .

- Nickel Catalysts:

| Catalyst | Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki Coupling | 92 | 88 |

| Ni(COD)₂ | Reductive Coupling | 78 | 72 |

| CuI | Ullman Coupling | 65 | 85 |

| Data compiled from |

Q. How do electronic effects of the trifluoromethyl and bromine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Trifluoromethyl Group: Strong electron-withdrawing effect (-I) activates the pyridine ring toward NAS at the 4-position (para to CF₃), but steric bulk may hinder access to the 2-methyl group .

- Bromine Substituent: Acts as a leaving group in SNAr reactions. Its electronegativity increases the electrophilicity of the adjacent carbon, facilitating substitution with amines or thiols .

Contradiction Note: Some studies report reduced NAS efficiency at the 4-bromo position due to competing elimination pathways, necessitating optimized bases (e.g., KOtBu over NaH) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound: How should researchers validate physical properties?

Analysis:

- Literature reports mp ranges of 80–82°C vs. 84–86°C . This variation may arise from polymorphic forms or impurities.

Validation Steps:

Perform DSC (Differential Scanning Calorimetry) to identify polymorph transitions.

Use HPLC-MS to confirm purity (>98%) and rule out isomeric contaminants (e.g., 5-bromo analogs) .

Research Applications

Q. What role does this compound play in the synthesis of bioactive heterocycles?

Methodological Answer: It serves as a key intermediate for:

- Anticancer Agents: Coupling with imidazo[1,2-a]pyridines via Buchwald-Hartwig amination .

- Agrochemicals: Functionalization to pyridinyl sulfonamides with herbicidal activity .

Example: A 2023 study synthesized a quinoline derivative with IC₅₀ = 1.2 µM against HepG2 cells using this compound as a precursor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.